molecular formula C18H14ClFN2O2 B6498305 N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953228-25-6

N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No. B6498305
CAS RN: 953228-25-6
M. Wt: 344.8 g/mol
InChI Key: RZRUDMUBTJXNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (CMFO) is an organofluorine compound that has been studied for its potential applications in the synthesis of drugs, as well as its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide has a wide range of scientific research applications, including its use as a substrate for the synthesis of drugs, as a ligand for metal complexes, and as a catalyst for organic reactions. It has also been used to study the structure and properties of organic compounds, and as a model compound for the study of drug-receptor interactions.

Future Directions

There are a number of potential future directions for the use of N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide. These include its use as a drug for the treatment of diseases such as cancer and Alzheimer’s disease, its use as a ligand for metal complexes, its use as a catalyst for organic reactions, and its use in the synthesis of new drugs. Additionally, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide can be synthesized by a variety of methods, including the reaction of 3-chloro-4-methylphenylacetamide with 5-fluorophenyl-1,2-oxazole in the presence of a base, such as sodium carbonate or potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-120°C for 1-3 hours. The product is then isolated by filtration, washed with water, and dried.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-11-2-7-14(8-16(11)19)21-18(23)10-15-9-17(24-22-15)12-3-5-13(20)6-4-12/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRUDMUBTJXNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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